![molecular formula C18H19N3O2S B2825881 3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide CAS No. 1004053-46-6](/img/structure/B2825881.png)

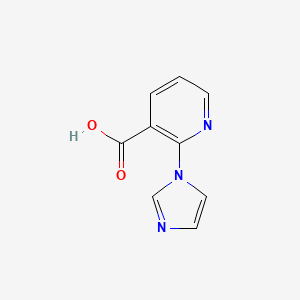

3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis and Reactions

Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, important pharmacophores, via a catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide. This process is characterized by step economy, reduced catalyst loading, and easy purification (Shi et al., 2018).

Synthesis of Novel Heterocyclic Compounds

Exploring the synthesis of various thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. This includes the combination of different groups in the thieno[2,3-d]pyrimidine heterocyclic ring to enhance its biological activities (Tolba et al., 2018).

Biological and Pharmacological Studies

Evaluation as Antimicrobial and Anti-Inflammatory Agents

The synthesis and characterization of new pyrimidine and thiophene derivatives with promising activity against fungi, bacteria, and inflammation. These compounds showed remarkable antimicrobial and anti-inflammatory potency, suggesting potential medicinal applications (Lahsasni et al., 2018).

Investigation of Antitumor and Antibacterial Properties

Synthesizing carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides for potential antitumor and antibacterial applications. These compounds were evaluated against various human tumor cell lines and bacterial strains, showing significant activity in some instances (Hafez et al., 2017).

Synthesis of Analogs as Selective Inhibitors of Cancer Cell Growth

Developing new 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones with potential as selective inhibitors of cancer cell growth. These compounds were tested in vitro against various cancer cell lines, showing inhibition of proliferation and suggesting a potential role in cancer treatment (Zhang et al., 2019).

将来の方向性

Pyrido[2,3-d]pyrimidines, which are structurally similar to “3-(Pentyloxy)-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide”, are emerging scaffolds in medicinal chemistry with a broad spectrum of activities. They are being studied for their potential as anticancer agents, and this research will help scientists design new selective, effective, and safe anticancer agents .

特性

IUPAC Name |

3-pentoxy-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2S/c1-2-3-4-9-23-14-7-5-6-13(11-14)17(22)21-16-15-8-10-24-18(15)20-12-19-16/h5-8,10-12H,2-4,9H2,1H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPPMRCXUKQFNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B2825807.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2825809.png)

![2-[(3,5-Dimethylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2825813.png)

![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-4-methoxybenzenesulfonamide](/img/structure/B2825817.png)